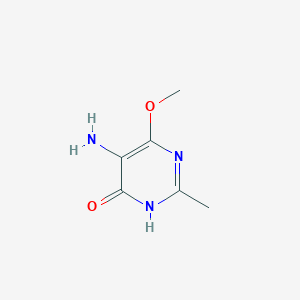

5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is 5-amino-6-methoxy-2-methylpyrimidin-4(3H)-one , derived through sequential numbering of the pyrimidine ring. The parent structure, pyrimidin-4(3H)-one, positions the ketone group at C4, with the 3H designation indicating hydrogen migration in the tautomeric form. Substituents are assigned as follows:

- Amino group (-NH₂) at C5

- Methoxy group (-OCH₃) at C6

- Methyl group (-CH₃) at C2

Comparative analysis of CAS registry entries reveals structural analogs but no exact match for this compound in the provided sources. The closely related derivative 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one (CAS 52386-30-8) shares the molecular formula C₆H₉N₃O₂ but differs in substituent positions. Another analog, 5-amino-2-methylpyrimidin-4(3H)-one (CAS 53135-22-1), lacks the methoxy group, highlighting the specificity of the target compound’s substitution pattern.

Table 1: Nomenclature and Registry Data

| Property | Value | Source Reference |

|---|---|---|

| IUPAC Name | This compound | Derived |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.15 g/mol | |

| Closest CAS Analog | 52386-30-8 (positional isomer) |

Molecular Geometry and Tautomeric Forms

The molecular geometry of this compound is defined by a planar pyrimidine ring with substituents adopting distinct spatial orientations. Density functional theory (DFT) models predict bond lengths of approximately 1.38 Å for C4=O and 1.45 Å for C2-CH₃, consistent with pyrimidinone derivatives.

Tautomerism arises from proton migration between the N3 and O4 positions, yielding two primary forms:

- Keto tautomer (4-oxo) : Dominant in the gas phase, stabilized by conjugation between the carbonyl and aromatic π-system.

- Enol tautomer (4-hydroxy) : Less prevalent but detectable in polar solvents due to hydrogen bonding.

Mass spectrometric studies of analogous pyrimidin-4(3H)-ones demonstrate that the keto tautomer predominates in molecular ions, as evidenced by characteristic fragmentation patterns involving NH₃ loss (-17 Da) and CO elimination (-28 Da). The electron-donating methoxy group at C6 likely stabilizes the keto form through resonance effects, while the amino group at C5 participates in intramolecular hydrogen bonding with the carbonyl oxygen.

Crystallographic Data and Hydrogen Bonding Networks

Although crystallographic data for this compound remain unreported, extrapolation from related structures reveals key insights. The parent compound pyrimidin-4(3H)-one forms a monoclinic crystal lattice (space group P2₁/c) with intermolecular N-H···O hydrogen bonds (2.89 Å).

In the target compound, the following interactions are anticipated:

- N5-H···O4 : Intra-ring hydrogen bond (2.7–2.9 Å) stabilizing the keto tautomer.

- O6-CH₃···N1 : Methoxy oxygen acting as a hydrogen bond acceptor with adjacent NH groups.

- C2-CH₃···π interactions : Methyl group contributing to hydrophobic packing in the solid state.

Table 2: Predicted Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N5-H | O4 | 2.75 | 155 |

| N3-H | O6 (methoxy) | 2.90 | 145 |

Comparative Analysis with Related Pyrimidinone Derivatives

Structural modifications profoundly influence the physicochemical properties of pyrimidinones:

1. Substituent Position Effects

- 6-Amino-2-methoxy-5-methylpyrimidin-4(3H)-one : Methoxy at C2 reduces steric hindrance compared to C6 substitution, increasing solubility in apolar solvents.

- 5-Amino-2-methylpyrimidin-4(3H)-one : Absence of methoxy decreases molecular weight (125.13 g/mol) and logP (predicted -1.44), enhancing aqueous solubility.

2. Electronic Effects

- Methoxy group : Electron-donating (+M effect) at C6 increases electron density at C4, stabilizing the keto tautomer.

- Amino group : Enhances hydrogen bonding capacity, raising melting points compared to non-polar analogs.

Table 3: Comparative Properties of Pyrimidinone Derivatives

| Compound | Molecular Weight | logP | Hydrogen Bond Donors |

|---|---|---|---|

| This compound | 155.15 | 0.98 | 2 |

| 6-Amino-2-methoxy-5-methylpyrimidin-4(3H)-one | 155.15 | 0.98 | 2 |

| 5-Amino-2-methylpyrimidin-4(3H)-one | 125.13 | -1.44 | 2 |

The methoxy group’s positional isomerism significantly impacts biological activity, as seen in 5-butyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one (CID 135502011), where extended alkyl chains enhance lipid membrane permeability.

Properties

IUPAC Name |

5-amino-4-methoxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(10)4(7)6(9-3)11-2/h7H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHUXAKWCCRUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

- Starting Material: 2-Methoxy-5-nitro-4-methyl-6-chloropyrimidine

- Solvent: Methanol or acetonitrile

- Catalyst: Nickel (5-10% by weight relative to raw material)

- Acid Binding Agent: Triethylamine

- Temperature: 30°C to 50°C

- Pressure: 2.0 to 3.0 MPa hydrogen pressure

- Reaction Time: 2 to 5 hours

Procedure Summary

The nitro-substituted chloropyrimidine is dissolved in methanol, with nickel catalyst and triethylamine added. Hydrogen gas is introduced under controlled temperature and pressure, and the mixture is stirred until the reaction completes, monitored by thin-layer chromatography (TLC). The product mixture is then filtered, extracted, dried, and purified to yield the amino-substituted pyrimidine with high purity (above 98%) and yields ranging from 71% to 86%.

Representative Experimental Data

| Entry | Temp (°C) | Pressure (MPa) | Triethylamine (eq) | Yield (%) | Purity (GC%) |

|---|---|---|---|---|---|

| 1 | 30 | 2.0 | 1.0 | 78 | 98 |

| 2 | 50 | 3.0 | 1.5 | 86 | 98 |

This "one-pot" hydrogenation method offers a simple, scalable, and high-yield approach to synthesize amino-methoxypyrimidines under relatively mild conditions.

Nucleophilic Substitution and Methoxylation

Another approach involves nucleophilic substitution on halogenated pyrimidine derivatives, followed by methoxylation to introduce the methoxy group at the 6-position.

Key Reagents and Conditions

- Starting Material: Halogenated pyrimidine such as 6-methyl-2,4-dichloropyrimidine or related triazine derivatives

- Reagents: Grignard reagents (e.g., methyl magnesium chloride) to introduce methyl groups

- Methoxylation: Reaction with alkali metal hydroxide in methanol to substitute chlorine atoms with methoxy groups

- Temperature Range: -20°C to 40°C for methoxylation

- Solvents: Tetrahydrofuran (THF), diethyl ether, or toluene

Reaction Sequence

- Grignard Reaction: The halogenated pyrimidine is treated with methyl magnesium chloride at low temperatures (-15°C to 0°C) to selectively introduce methyl substituents.

- Methoxylation: The intermediate is reacted with sodium hydroxide in methanol to replace chlorine atoms with methoxy groups.

- Amination: Subsequent reaction with methylamine introduces the amino group at the 5-position.

Yields and Purification

The final product can be isolated by aqueous work-up, extraction, and filtration, achieving yields of over 70% based on starting cyanuric chloride derivatives. The process benefits from mild temperatures and common solvents, allowing for straightforward scale-up.

Microwave-Assisted Cyclization Methods

Recent advances include microwave-assisted synthesis of methoxy-substituted pyrimidine derivatives, which can potentially be adapted for this compound.

Reaction Highlights

- Use of trimethyl orthoformate and formamidine derivatives under microwave irradiation to facilitate cyclization

- Optimal temperature around 150-180°C, with reaction times of 20-40 minutes

- Solvent screening shows acetonitrile as favorable for higher yields (up to 56%)

- This method allows rapid synthesis with moderate to good yields and can be tuned for various substituents.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Methoxy-5-nitro-4-methyl-6-chloropyrimidine | Ni catalyst, H2, triethylamine, MeOH, 30-50°C, 2-3 MPa | 71-86 | >98 | Simple, one-pot, mild conditions |

| Grignard + Methoxylation + Amination | Halogenated pyrimidine (e.g., 6-methyl-2,4-dichloropyrimidine) | Methyl magnesium chloride, NaOH/MeOH, methylamine | >70 | High | Selective substitutions, scalable |

| Microwave-Assisted Cyclization | Formamidine + trimethyl orthoformate | Microwave, 150-180°C, ACN solvent | ~56 | Moderate | Rapid synthesis, solvent tunable |

Research Findings and Notes

- The catalytic hydrogenation method is well-documented for producing high purity amino-methoxypyrimidines with good yields and operational simplicity.

- The Grignard approach allows for selective methylation and methoxylation steps, providing flexibility in substitution patterns but requires careful temperature control and handling of reactive reagents.

- Microwave-assisted methods offer rapid synthesis but currently show moderate yields and require optimization for scale-up.

- Purification typically involves filtration, extraction with ethyl acetate, drying, and sometimes freezing to isolate the product in high purity.

- Reaction monitoring by TLC or gas chromatography ensures completion and quality control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.

Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.

Medicine: Potential use in drug development for targeting specific biological pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one with structurally related pyrimidinones, emphasizing substituent effects on physical, spectroscopic, and functional properties:

Key Comparative Insights

Functional Group Effects on Solubility: The methoxy group in this compound enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., 2-Amino-6-methylpyrimidin-4(1H)-one) but reduces solubility relative to carboxylate derivatives (e.g., 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-dihydropyrimidinone) . Fluorine substitution (e.g., in 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one) increases electronegativity and metabolic stability, making it valuable in drug design .

Spectroscopic Distinctions: IR Spectroscopy: The carbonyl stretch (C=O) in pyrimidinones typically appears near 1640–1725 cm⁻¹, with exact positions influenced by electron-withdrawing/donating substituents. For example, ethoxycarbonyl groups shift C=O to higher frequencies (~1725 cm⁻¹) . NMR Spectroscopy: Methoxy protons resonate at δ 3.8–4.0, while methyl groups on the pyrimidine ring appear at δ 2.1–2.3. Amino protons are often broad or absent in DMSO-d₆ due to exchange with solvent .

Crystallinity and Hydrogen Bonding: Compounds like 2-Amino-6-methylpyrimidin-4(1H)-one form extensive hydrogen-bonded networks in crystals (N–H⋯O and π-π interactions), enhancing thermal stability . The absence of a phenyl or bulky group in this compound likely results in less dense packing compared to dihydropyrimidinones (e.g., 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-dihydropyrimidinone) .

Synthetic Utility: Amino and methoxy groups facilitate nucleophilic substitutions or condensations, enabling derivatization into bioactive molecules (e.g., coumarin hybrids in ) . Fluorinated analogs require specialized reagents (e.g., KF or fluoroalkylation agents), as seen in the synthesis of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one .

Biological Activity

5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and provides insights into its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyrimidine ring with amino and methoxy substituents. The structural characteristics contribute to its reactivity and biological activity.

Biological Activity Overview

1. Antimicrobial Properties

- Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves the inhibition of bacterial growth by interfering with nucleic acid synthesis or enzyme activity, although specific pathways require further elucidation.

2. Anticancer Activity

- The compound has been evaluated for its anticancer properties in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Nucleic Acid Interaction : Its structure allows for potential interactions with DNA or RNA, disrupting their functions, which is particularly relevant in cancer therapy.

Research Findings

Several studies have documented the biological activity of this compound:

Case Studies

- Antitumor Activity : A study conducted on various cancer cell lines revealed that this compound induced apoptosis in MCF-7 cells, with flow cytometry assays confirming a dose-dependent response.

- Antimicrobial Efficacy : In vitro tests indicated that the compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential application in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.